molecular formula C9H10O4 B104142 2-Hydroxy-3,4-dimethoxybenzaldehyde CAS No. 19283-70-6

2-Hydroxy-3,4-dimethoxybenzaldehyde

Cat. No.: B104142
CAS No.: 19283-70-6
M. Wt: 182.17 g/mol
InChI Key: UIOMNPYQUBMBOJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3,4-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Studies

A study focused on the synthesis and optical properties of 3,4-dimethoxy benzaldehyde hydrazone metal complexes. The research synthesized these complexes and characterized them using FTIR, Mass spectra, and UV-vis absorption, studying their optical absorption spectra in the wavelength range from 200-900 nm. This study is significant in understanding the optical properties of these complexes (Mekkey, Mal, & Kadhim, 2020).

Synthesis of Natural Products

Research has been conducted on the synthesis of natural products such as (+/-)-isopiline, (+/-)-preocoteine, and others, using 4-hydroxy-2,3-dimethoxybenzaldehyde as a starting material. The key steps involved formation of ring C of the aporphines by a radical-initiated cyclisation. This study contributes to the field of organic synthesis and natural product chemistry (Nimgirawath et al., 2009).

Crystal Structure Analysis

Another study analyzed the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,3-dimethoxybenzaldehyde oxime. This research provides insights into different conformations and hydrogen-bonding patterns, enhancing understanding of molecular structures in crystallography (Gomes et al., 2018).

Molecular Modeling Studies

A study on the inclusion complexation of various hydroxybenzaldehydes with cyclodextrins, including 3,4-dimethoxybenzaldehyde (DMB), was conducted. This research used UV-Visible, steady-state and time-resolved fluorescence, and PM3 methods, providing valuable information for understanding the interactions of these compounds with cyclodextrins in molecular modeling (Jenita, Mohandass, & Rajendiran, 2013).

Safety and Hazards

2-Hydroxy-3,4-dimethoxybenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-3,4-dimethoxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .

Mode of Action

This compound interacts with its targets by disrupting the cellular antioxidation systems . It acts as a redox-active compound, destabilizing cellular redox homeostasis and inhibiting microbial growth . This disruption can enhance the efficacy of conventional drugs or fungicides, functioning as a chemosensitizing agent .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . By disrupting the antioxidation systems, it induces oxidative stress in the fungal cells . This leads to downstream effects such as damage to cellular components, inhibition of growth, and potentially cell death .

Pharmacokinetics

Its solubility in alcohol and diethyl ether suggests that it may be well-absorbed and distributed in the body

Result of Action

The result of the action of this compound is the effective inhibition of fungal growth . By disrupting the antioxidation systems, it induces oxidative stress, leading to growth inhibition and potential cell death . It can also enhance the efficacy of conventional antifungal agents, reducing costs, abating resistance, and alleviating negative side effects associated with current antifungal treatments .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to air , and its solution can oxidize under the influence of light . These factors can potentially affect the compound’s action, efficacy, and stability.

Properties

IUPAC Name

2-hydroxy-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOMNPYQUBMBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172881
Record name 3,4-Dimethoxysalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19283-70-6
Record name 2-Hydroxy-3,4-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19283-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxysalicylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019283706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxysalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxysalicylaldehyde
Source European Chemicals Agency (ECHA)
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Record name 3,4-Dimethoxysalicylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-hydroxy-3,4-dimethoxybenzaldehyde in the context of antitumor research?

A1: this compound is a phenolic compound identified as a key component in the heartwood extract of Dalbergia odorifera. This extract exhibited significant antitumor activity against various human tumor cell lines, including multidrug-resistant cells []. While the exact mechanism of action of this compound is still under investigation, its presence in the extract contributes to the overall antitumor properties.

Q2: How was this compound isolated and identified as an active antitumor component?

A2: Researchers employed bioassay-guided purification to isolate active constituents from the Dalbergia odorifera heartwood extract []. This involved systematically separating and testing fractions of the extract for antitumor activity. Through this process, this compound was isolated and identified as one of the active compounds responsible for the extract's antitumor properties, along with other flavonoids and phenolic components.

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